molecular formula C22H16N4O3 B3231675 (2Z)-2-[(4-carbamoylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327175-52-9

(2Z)-2-[(4-carbamoylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B3231675
CAS No.: 1327175-52-9
M. Wt: 384.4
InChI Key: KNRYYPDFAZKWCT-UHFFFAOYSA-N
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Description

(2Z)-2-[(4-carbamoylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a potent, selective, and reversible inhibitor of Lysine-Specific Histone Demethylase 1 (LSD1/KDM1A) source . LSD1 is a key epigenetic enzyme that demethylates histone H3 on lysine 4 or lysine 9, thereby regulating gene expression patterns. By inhibiting LSD1, this compound promotes the accumulation of activating histone marks (H3K4me1/me2), which can reactivate silenced genes, including those critical for cellular differentiation and tumor suppression source . Its primary research value lies in the study of epigenetic mechanisms in diseases, especially acute myeloid leukemia (AML) and other cancers, where LSD1 is often overexpressed or dysregulated. Researchers utilize this inhibitor to probe LSD1's biological functions, to explore its role in blocking terminal differentiation of malignant blasts, and to assess its potential as a therapeutic target in preclinical models source . Supplied with detailed analytical data (HPLC, MS) to ensure identity and purity, this compound is an essential tool for chemical biology and translational research in epigenetics.

Properties

IUPAC Name

2-(4-carbamoylphenyl)imino-N-pyridin-2-ylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3/c23-20(27)14-8-10-16(11-9-14)25-22-17(13-15-5-1-2-6-18(15)29-22)21(28)26-19-7-3-4-12-24-19/h1-13H,(H2,23,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRYYPDFAZKWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C(=O)N)O2)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(4-carbamoylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a member of the chromene class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C23H18N4O3C_{23}H_{18}N_{4}O_{3} with a molecular weight of 398.4 g/mol. It features a chromene backbone, which is characterized by a benzene ring fused to a pyran ring, along with a pyridine moiety and a carbamoyl phenyl group. These structural components contribute to its unique reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC23H18N4O3
Molecular Weight398.4 g/mol
StructureChromene derivative

Biological Activities

Research indicates that compounds within the chromene class exhibit a wide range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of 2H-chromenes can induce apoptosis in cancer cells by interfering with tubulin polymerization, leading to cell cycle arrest and subsequent cell death. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and A549 cells .
  • Antimicrobial Properties : Some studies suggest that chromene derivatives possess antimicrobial activity, making them potential candidates for the development of new antibacterial or antifungal agents .
  • Antidiabetic Effects : Research has indicated that certain chromene compounds may exhibit antidiabetic properties through various mechanisms, including modulation of glucose uptake and insulin sensitivity .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in cancer cells.
  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin, preventing its polymerization and disrupting mitotic processes in cancer cells .
  • Interaction with Enzymes : The presence of functional groups in this compound allows it to interact with various enzymes involved in metabolic pathways, potentially inhibiting their activity.

Case Studies

Several studies illustrate the biological efficacy of related compounds:

  • Cytotoxicity Assessment : A study reported that novel 2-imino-2H-chromene derivatives exhibited potent cytotoxicity against human cancer cell lines with IC50 values comparable to standard chemotherapeutics like 5-fluorouracil .
    Cell LineIC50 (μM)Reference
    MCF-78.5
    A5490.9
    Caco-29.9
  • Antimicrobial Activity : Another study highlighted the antimicrobial properties of chromene derivatives, suggesting their potential use as therapeutic agents against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and chemical properties of (2Z)-2-[(4-carbamoylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide can be inferred through comparisons with structurally related compounds. Key differences in substituents and their impacts are summarized below:

Substituent Effects on Enzyme Inhibition

Compound Name Substituents Target Enzyme Ki/Activity Reference
Target Compound 4-Carbamoylphenyl, pyridin-2-yl Not explicitly reported
(Z)-2-(4-Methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (Compound 1) 4-Methoxyphenyl, 7-hydroxy AKR1B10, AKR1B1 Potent inhibitor (Ki not specified)
8-Hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (13h) 2-Chlorophenyl CBR1 Ki = 15 nM
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) 4-Methylphenyl, sulfamoyl
Benzimidazole derivatives () Benzimidazolylphenyl
  • Carbamoyl vs. Compound 1 inhibits AKR1B10 and AKR1B1, enzymes involved in detoxification and cancer progression .
  • Chlorophenyl Substitution : Compound 13h () replaces the carbamoyl/methoxy group with a 2-chlorophenyl moiety, resulting in potent CBR1 inhibition (Ki = 15 nM). The chloro group’s electron-withdrawing nature may enhance enzyme active-site interactions .
  • Sulfamoyl and Benzimidazole Groups: Derivatives like 13a () and benzimidazole analogs () exhibit varied solubility and steric effects.

Impact of Additional Functional Groups

  • 7-Hydroxy Group : Compound 1 () includes a 7-hydroxy group on the chromene core, which may contribute to its AKR inhibition via additional hydrogen bonding. The absence of this group in the target compound could alter selectivity or potency.
  • However, these modifications diverge significantly from the target compound’s simpler structure .

Q & A

Q. Advanced Considerations

  • Stereochemical control : Use chiral catalysts or low-temperature conditions to preserve the (2Z) configuration during imine formation .
  • Microwave-assisted synthesis to reduce reaction time and improve yield .

How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Q. Basic Characterization

  • NMR (1H/13C) : Confirm aromatic proton environments and carboxamide/imide functional groups. For example, the pyridin-2-yl group shows distinct splitting patterns in the δ 7.5–8.5 ppm range .
  • Mass Spectrometry : Validate molecular weight (e.g., expected [M+H]+ ~420–450 Da) and detect fragmentation patterns .

Q. Advanced Techniques

  • Single-crystal X-ray diffraction : Resolve Z/E isomerism and intermolecular interactions (e.g., hydrogen bonding) using SHELXL for refinement .
  • Dynamic NMR : Study conformational flexibility of the chromene ring under variable temperatures .

What in vitro assays are suitable for preliminary biological activity screening?

Q. Basic Screening

  • Anticancer : MTT assays against cancer cell lines (e.g., HT-29, MCF-7) with IC50 calculations .
  • Antimicrobial : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .

Q. Advanced Profiling

  • Targeted enzyme inhibition : Fluorescence-based assays for AKR1B10 or COX-2, comparing activity to known inhibitors .
  • Apoptosis markers : Flow cytometry for caspase-3/7 activation in treated cells .

How can structural modifications enhance bioactivity or selectivity?

Q. Methodological Approaches

  • Substituent variation : Replace the 4-carbamoylphenyl group with electron-withdrawing groups (e.g., -CF3) to improve target binding .
  • Scaffold hopping : Integrate piperidine or indole moieties to modulate pharmacokinetic properties .

Q. Case Study

  • Fluorine substitution at the phenyl ring (as in ) increased AKR1B10 inhibition by 40% compared to non-fluorinated analogs .

What mechanisms explain this compound’s interaction with AKR1B10 in chemotherapy resistance?

Q. Advanced Analysis

  • Molecular docking : The carboxamide group forms hydrogen bonds with AKR1B10’s Tyr49 and His113 residues, while the chromene ring occupies a hydrophobic pocket .
  • ROS modulation : The compound reduces lipid peroxidation byproducts, reversing mitomycin resistance in HT29 cells .

How should researchers address contradictions in reported biological activities?

Q. Data Reconciliation Strategies

  • Structural benchmarking : Compare substituent effects; e.g., methoxy vs. methyl groups alter solubility and membrane permeability .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

What formulation strategies improve aqueous solubility for in vivo studies?

Q. Methodological Solutions

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based carriers to enhance solubility without chemical modification .
  • Prodrug design : Introduce phosphate esters at the hydroxyl group for pH-dependent release .

How can computational modeling guide lead optimization?

Q. Advanced Workflow

  • QSAR models : Correlate substituent electronegativity with IC50 values to prioritize analogs .
  • MD simulations : Predict metabolic stability by simulating CYP450 interactions .

What protocols assess compound stability under storage and physiological conditions?

Q. Stability Studies

  • Forced degradation : Expose to light, heat (40–60°C), and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .
  • Plasma stability : Incubate with rat plasma (37°C, 24h) and quantify parent compound loss using LC-MS .

How do structure-activity relationship (SAR) studies inform pharmacophore design?

Q. Key Findings

  • Essential groups : The pyridin-2-yl carboxamide is critical for AKR1B10 binding; removal reduces activity by >80% .
  • Tolerable modifications : Methoxy or methyl groups on the chromene ring maintain activity but alter logP values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(4-carbamoylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
(2Z)-2-[(4-carbamoylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

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